Fluorosulfonyloxycyclopropane
Description
Contextual Significance of Fluorinated Cyclopropane (B1198618) Derivatives in Contemporary Organic Chemistry
Cyclopropane derivatives are integral to organic chemistry, appearing in the structures of numerous biologically active compounds, including antibiotics and anticancer agents. researchgate.net The introduction of fluorine atoms into the cyclopropane ring dramatically alters the molecule's physicochemical properties. researchgate.netchemsrc.com Fluorine's high electronegativity can influence charge distribution, solubility, and metabolic stability, making fluorinated cyclopropanes valuable motifs in medicinal chemistry and materials science. researchgate.netsigmaaldrich.cn For example, the substitution of hydrogen with fluorine can weaken the distal C-C bonds within the cyclopropane ring, predisposing it to specific ring-opening reactions. researchgate.net The development of stereocontrolled methods to access these fluorinated three-membered rings is a topic of intense research interest. sigmaaldrich.cn Furthermore, the unique conformational constraints and electronic nature of the cyclopropane ring, when combined with fluorine's properties, offer a powerful tool for designing novel molecular scaffolds. sigmaaldrich.com
Importance of Sulfonyl Fluorides and Related Moieties in Chemical Synthesis
Sulfonyl fluorides have emerged as highly versatile functional groups in organic synthesis, drug discovery, and chemical biology. acs.org Their balanced reactivity and stability make them ideal for a range of chemical transformations. acs.org A significant advancement in this area is the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click reactions that leverage the reliable reactivity of the S(VI)-F bond. researchgate.netguidechem.com This has led to a surge in the synthesis and application of sulfonyl fluoride-containing compounds. acs.org
Fluorosulfates (R-OSO₂F), closely related to sulfonyl fluorides, are readily prepared from alcohols and serve as excellent electrophiles. researchgate.net They are often considered more reactive and economical alternatives to traditional triflates and other sulfonates in cross-coupling reactions. researchgate.netnih.gov The robust nature of the fluorosulfate (B1228806) group allows it to participate in a wide array of transformations, including C-C and C-heteroatom bond formations. nih.gov Their stability, coupled with their tunable reactivity, makes them powerful tools for covalently modifying proteins, particularly at lysine (B10760008) and tyrosine residues, which is a key strategy in the design of targeted therapeutics. researchgate.netacs.org
Rationale for Investigating Fluorosulfonyloxycyclopropane: A Convergence of Cyclopropane and Fluorosulfonate Architectures
The investigation of this compound is predicated on the unique combination of a strained cyclopropane ring and a highly reactive fluorosulfate leaving group. This convergence suggests a molecule with significant potential as a synthetic intermediate. Based on the known chemistry of analogous compounds, such as cyclopropyl (B3062369) tosylates and other sulfonates, this compound is expected to be a highly reactive species. acs.org
The primary rationale for its investigation lies in its potential as a precursor to cyclopropyl cations or as a substrate for ring-opening reactions. The solvolysis of cyclopropyl sulfonates is known to proceed through a concerted ionization and electrocyclic ring-opening to form allylic species. acs.org The fluorosulfate group, being an excellent leaving group, would likely facilitate such transformations under mild conditions.
The study of this compound would therefore provide fundamental insights into the reactivity of highly strained ring systems activated by potent electrophilic groups. It offers a platform to explore novel synthetic methodologies, potentially leading to the efficient construction of complex allylic or cyclopropyl-containing molecules. While specific experimental data on this compound remains scarce in publicly accessible literature, its existence is confirmed by its CAS registry number. chemsrc.comnih.gov The exploration of its synthesis and reactivity is a logical next step in expanding the synthetic utility of both cyclopropane and fluorosulfate chemistries.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluorosulfonyloxycyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDMIVACOPVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fluorosulfonyloxycyclopropane and Its Precursors
Strategies for Constructing the Cyclopropane (B1198618) Core with Fluorine or Fluorine-Containing Substituents
The construction of a cyclopropane ring that includes fluorine atoms or fluorinated substituents can be achieved through several synthetic routes. These methods often aim for high diastereoselectivity and enantioselectivity, which are crucial for the biological activity of the final compounds.
Carbene and Carbenoid Cyclopropanation Approaches
A primary method for synthesizing cyclopropanes involves the reaction of an alkene with a carbene or a carbenoid. In the context of fluorinated cyclopropanes, this can be achieved by reacting an alkene with a fluorinated carbene or by reacting a fluoroalkene with a non-fluorinated carbene.
The generation of fluorinated carbenes, such as monofluorocarbene or difluorocarbene, is a key step in these syntheses. These reactive intermediates can be generated from various precursors. For instance, difluorocarbene (:CF₂) can be produced from the thermal decomposition of sodium chlorodifluoroacetate or from the reaction of dibromodifluoromethane with a suitable reagent. The reaction of these carbenes with alkenes is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product libretexts.orgmasterorganicchemistry.com.
The electrophilic nature of fluorine-containing carbenes makes them highly reactive towards electron-rich alkenes. However, reactions with electron-deficient alkenes can be more challenging, sometimes requiring alternative synthetic strategies beilstein-journals.org. The choice of carbene precursor and reaction conditions can significantly impact the yield and selectivity of the cyclopropanation.
Table 1: Examples of Carbene/Carbenoid Cyclopropanation for Fluorinated Cyclopropanes
| Alkene Substrate | Carbene/Carbenoid Source | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Styrene | TMSCF₃ / NaI | 1,1-Difluoro-2-phenylcyclopropane | 75 | - | beilstein-journals.org |
| 1-Octene | FSO₂CF₂CO₂Me / KF | Methyl 2,2-difluorocyclopropanecarboxylate | 68 | - | beilstein-journals.org |
| (Z)-2-Fluoroallylic alcohol | CH₂I₂ / Et₂Zn | (1R,2R)-1-(Fluoromethyl)-2-(hydroxymethyl)cyclopropane | 95 | >99:1 | researchgate.net |
Ylide-Mediated Cyclopropanation, with Reference to Corey-Chaykovsky Type Reactions
The Johnson-Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds (enones) using sulfur ylides organic-chemistry.orgwikipedia.orgalfa-chemistry.com. This reaction involves the 1,4-conjugate addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic attack to form the three-membered ring organic-chemistry.orgwikipedia.org. The use of stabilized sulfoxonium ylides generally favors cyclopropanation over epoxidation wikipedia.org.
For the synthesis of fluorinated cyclopropanes, fluorinated sulfur ylides can be employed. These ylides are generated in situ by the deprotonation of the corresponding sulfonium salts with a strong base organic-chemistry.org. The reaction is often highly diastereoselective, typically favoring the formation of the trans isomer of the cyclopropane, regardless of the initial alkene geometry, due to the reversibility of the initial addition and the thermodynamic stability of the trans product wikipedia.org.
Table 2: Examples of Corey-Chaykovsky Type Cyclopropanation for Fluorinated Cyclopropanes
| α,β-Unsaturated Compound | Sulfur Ylide | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Chalcone | Dimethylsulfoxonium methylide | 1,2-Dibenzoylcyclopropane | 91 | - | alfa-chemistry.com |
| Methyl vinyl ketone | Dimethylsulfoxonium methylide | 1-Acetyl-2-methylcyclopropane | 85 | - | wikipedia.org |
| (E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | Isopropyl(methyl)(phenyl)sulfonium tetrafluoroborate | 2-(4-Fluorophenyl)-3-phenyl-1-benzoylcyclopropane | 78 | >20:1 | mdpi.com |
Ring Closure Reactions for Cyclopropane Formation
Intramolecular cyclization reactions offer another versatile approach to the synthesis of fluorinated cyclopropanes. One notable method is the Michael-initiated ring closure (MIRC) reaction. This process involves the addition of a nucleophile to a Michael acceptor, creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.
For instance, the reaction of a compound containing both a nucleophilic center and a leaving group on adjacent carbons with a base can lead to the formation of a cyclopropane ring. In the context of fluorinated cyclopropanes, this can involve the intramolecular displacement of a halide by a carbanion, where the carbanion is stabilized by fluorine atoms or other electron-withdrawing groups nih.gov. The diastereoselectivity of these reactions is often controlled by the stereochemistry of the acyclic precursor.
Table 3: Examples of Ring Closure Reactions for Fluorinated Cyclopropane Formation
| Acyclic Precursor | Base/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-bromo-3,3-difluoro-5-phenylpent-4-enoate | Zn / Cu(OAc)₂ | Ethyl 2-(difluoromethyl)-3-phenylcyclopropanecarboxylate | 65 | nih.gov |
| 1,2-Dibromo-1,1-difluoroethane and Phenylacetonitrile | Sodium amide | 1,1-Difluoro-2-phenylcyclopropane-2-carbonitrile | 10 | nih.gov |
| Cinnamyl 2-(phenylsulfonyl)acetate | Base | Phenyl-substituted cyclopropane | Moderate to high | researchgate.net |
Introduction of the Fluorosulfonyloxy Moiety
Once the fluorinated cyclopropane core has been synthesized, the next step is the introduction of the fluorosulfonyloxy group (-OSO₂F). This can be accomplished through direct fluorosulfonylation or by synthesizing the corresponding sulfonyl halide and subsequently converting it to the sulfonyl fluoride (B91410).
Direct Fluorosulfonylation Reactions
A direct and efficient method for introducing the fluorosulfonyloxy group is the reaction of a cyclopropanol (B106826) with a fluorosulfonylating agent. A transition-metal-free approach involves the reaction of a cyclopropanol with sulfuryl fluoride (SO₂F₂) in the presence of a base researchgate.net. This reaction proceeds via the activation of the hydroxyl group by the base, followed by nucleophilic attack on the sulfur atom of SO₂F₂.
This method is advantageous as it allows for the late-stage introduction of the fluorosulfonyloxy group onto a pre-formed cyclopropane scaffold. The reaction conditions are generally mild, which helps to preserve the integrity of the often-strained cyclopropane ring.
Synthesis from Sulfonyl Halides and Fluorinating Agents
An alternative, two-step approach involves the initial formation of a cyclopropyl (B3062369) sulfonyl halide, typically a sulfonyl chloride, followed by a halogen exchange reaction to yield the desired cyclopropyl sulfonyl fluoride.
The synthesis of the sulfonyl chloride can be achieved by reacting the corresponding cyclopropylsulfonic acid or its salt with a chlorinating agent such as thionyl chloride or oxalyl chloride. Subsequently, the cyclopropyl sulfonyl chloride is treated with a fluorinating agent to replace the chlorine atom with fluorine. Common fluorinating agents for this transformation include potassium fluoride (KF) or potassium bifluoride (KHF₂). The efficiency of this halogen exchange can often be improved by the use of a phase-transfer catalyst.
Precursor Alcohol/Sulfonyl Halide Routes
The synthesis of fluorosulfonyloxycyclopropane, a fluorosulfate (B1228806) ester of cyclopropanol, can be conceptually approached through the established reaction between a precursor alcohol and a suitable fluorosulfonylating agent. This method is a standard and direct route for the formation of sulfonate esters. Fluorosulfates are recognized as readily available electrophiles, and their synthesis is often achieved by reacting phenol or alcohol derivatives with reagents such as sulfuryl fluoride (SO₂F₂), fluorosulfonic acid, or sulfuryl chloride fluoride researchgate.net.
While the specific reaction of cyclopropanol with a fluorosulfonyl halide is not extensively detailed in dedicated literature, the general applicability of this transformation to a wide range of primary and secondary alcohols is well-documented cas.cnrsc.org. For instance, aryl fluorosulfonates have been developed as effective deoxyfluorinating reagents for converting alcohols to alkyl fluorides, a process that relies on the initial formation of a sulfonate intermediate cas.cnrsc.orgrsc.org. The underlying principle involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the fluorosulfonylating agent, leading to the displacement of a halide or another leaving group and the formation of the O-S bond.
The reaction would hypothetically proceed by treating cyclopropanol with a reagent like sulfuryl fluoride (SO₂F₂) under basic conditions to yield the desired this compound. The reactivity of cyclopropanols with sulfonyl-containing reagents has been established, although sometimes leading to alternative products like γ-keto sulfones via C-sulfonylation or ring-opening products depending on the catalyst and conditions employed acs.orgresearchgate.net. Nevertheless, the direct O-sulfonylation remains a fundamental and plausible pathway for the synthesis of the title compound.
Stereoselective and Enantioselective Synthesis of this compound Analogues
The synthesis of specific stereoisomers of this compound analogues, which possess defined three-dimensional arrangements, requires advanced stereoselective methods. These strategies are crucial as the biological activity and physical properties of chiral molecules are often dependent on their specific enantiomeric or diastereomeric form. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective control elements.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy has been successfully applied to the asymmetric synthesis of chiral cyclopropanes rsc.orgrsc.org.
A common approach involves a three-step sequence: an aldol reaction, a directed cyclopropanation, and a retro-aldol reaction rsc.org.
Aldol Addition: A chiral auxiliary, such as an (S)-N-propionyl-oxazolidinone, is reacted with an α,β-unsaturated aldehyde. This creates a syn-aldol product with a new stereocenter (a hydroxyl group) whose configuration is dictated by the auxiliary.
Directed Cyclopropanation: The hydroxyl group of the aldol product then acts as a directing group in a subsequent cyclopropanation reaction (e.g., a Simmons-Smith reaction). It guides the carbene to a specific face of the alkene, resulting in the formation of a cyclopropyl-aldol with high diastereoselectivity.
Auxiliary Cleavage: Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the enantiomerically pure cyclopropane-carboxaldehyde rsc.orgrsc.org.
This resulting chiral aldehyde is a versatile intermediate that can be readily converted to the corresponding chiral cyclopropanol, the direct precursor for a chiral this compound analogue. Another strategy involves catalytically forming an oxazolidine-based chiral auxiliary from propargylic amines, which then controls the facial selectivity of a subsequent cyclopropanation reaction on a tethered olefin nih.gov. These auxiliary-based methods offer a robust pathway to enantiomerically pure cyclopropyl derivatives unl.pt.
Asymmetric Catalysis in Cyclopropane Formation
Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. The catalytic asymmetric cyclopropanation of alkenes is a premier strategy for synthesizing chiral cyclopropanes dicp.ac.cnnih.gov. This is often achieved through the transfer of a carbene from a diazo compound or a diazo surrogate, mediated by a chiral transition metal complex.
Cobalt(II) complexes of D₂-symmetric chiral porphyrins have emerged as powerful catalysts for this transformation. They can activate diazo compounds, such as succinimidyl diazoacetate, to perform highly effective asymmetric cyclopropanation on a variety of olefin substrates organic-chemistry.org. This methodology provides access to enantioenriched cyclopropane succinimidyl esters, which are versatile building blocks for chiral cyclopropyl carboxamides, with excellent diastereo- and enantioselectivity organic-chemistry.org. Similarly, Co(II)-based metalloradical catalysis using chiral amidoporphyrins enables the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes, affording chiral heteroaryl cyclopropanes in high yields with excellent stereoselectivity nih.gov.
Chiral-at-metal Rh(III) complexes have also been successfully employed. These catalysts can mediate the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles to assemble 1,2,3-trisubstituted chiral cyclopropanes with outstanding enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr) acs.org.
| Catalyst System | Substrate Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| [Co(P1)] | Styrene + Succinimidyl Diazoacetate | 92 | 98:2 | 98 | organic-chemistry.org |
| Chiral-at-Metal Δ-Rh4 | Vinyl Sulfoxonium Ylide + α,β-Unsaturated 2-Acylimidazole | 86 | >20:1 | 96 | acs.org |
| Chiral Amidoporphyrin-Co(II) | Styrene + 2-Pyridyldiazomethane | 95 | >99:1 | 99 | nih.gov |
| (OIP)CoBr₂ | Styrene + gem-dichloroalkane | >80 | N/A | >80 | nih.govresearchgate.net |
Diastereoselective Control in this compound Synthesis
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the context of cyclopropane synthesis, this typically involves controlling the cis/trans relationship between substituents on the ring. This control can be achieved through substrate-directed reactions or by selecting appropriate reagents and conditions.
A powerful strategy for diastereoselective control is the use of a directing group already present in the substrate. For example, the cyclopropanation of chiral allylic alcohols using a Simmons-Smith type reagent often proceeds with high diastereoselectivity. The existing hydroxyl group coordinates to the zinc-carbenoid reagent, delivering the methylene group to the syn-face of the double bond with high fidelity unl.pt. This substrate-controlled approach is effective for both cyclic and acyclic allylic alcohols and allows for the predictable synthesis of a specific diastereomer unl.pt.
Reagent-based control offers another avenue. A recently developed method for the diastereoselective synthesis of cyclopropanes involves the formal coupling of unactivated alkenes with carbon pronucleophiles, mediated by the electrolysis of thianthrene nih.govnih.govresearchgate.net. This protocol proceeds with high diastereoselectivity and furnishes cyclopropanes with complementary stereochemistry compared to many traditional metal-catalyzed approaches nih.gov. The reaction tolerates a wide variety of functional groups on both coupling partners. The diastereoselective formation of substituted cyclopropanols has also been achieved through the regio- and diastereoselective reduction of cyclopropanone precursors researchgate.net. Furthermore, biocatalytic methods using engineered enzymes can achieve exceptionally high levels of both diastereo- and enantioselectivity in the synthesis of nitrile-substituted cyclopropanes rochester.edu.
| Method | Substrate/Reagents | Product Type | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Hydroxyl-Directed Simmons-Smith | Chiral Acyclic (Z)-Allylic Alcohol | syn-Cyclopropylmethanol | >200:1 | unl.pt |
| Electrochemical Coupling | Alkene + Carbon Pronucleophile | Substituted Cyclopropane | High (>20:1 in many cases) | nih.govnih.govresearchgate.net |
| Corey-Chaykovsky Reaction | Enone + Sulfur Ylide | Substituted Cyclopropane | Often high, substrate-dependent | organic-chemistry.orgmdpi.com |
| Engineered Myoglobin Catalysis | Olefin + Diazoacetonitrile | Nitrile-Substituted Cyclopropane | up to >99:1 | rochester.edu |
Reactivity and Mechanistic Investigations of Fluorosulfonyloxycyclopropane
Reactions Involving the Cyclopropane (B1198618) Ring System
The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a primary driver for its chemical reactivity. beilstein-journals.org The ring's bonds have a high degree of p-character, allowing them to react with both electrophiles and nucleophiles in ways that lead to ring-opening, thereby relieving the strain.
While cyclopropanes are less nucleophilic than alkenes, they can undergo ring-opening when attacked by strong electrophiles. For monosubstituted cyclopropanes, this transformation can be facilitated by a catalytic amount of a Brønsted acid in a suitable solvent like hexafluoroisopropanol (HFIP). nih.gov In the case of fluorosulfonyloxycyclopropane, the fluorosulfonyloxy group is strongly electron-withdrawing, which would decrease the nucleophilicity of the ring itself. However, the reaction can be initiated by the protonation or activation of the sulfonate oxygen, or by direct attack on the C-C bonds under strongly acidic conditions.
The mechanism is proposed to proceed via an SN1-type pathway. The initial electrophilic attack on the cyclopropane ring leads to the formation of a highly unstable cyclopropyl (B3062369) cation, which rapidly undergoes an electrocyclic ring-opening to form a more stable allyl cation. youtube.com This intermediate is then trapped by a nucleophile present in the reaction medium. Alternatively, the electrophile can coordinate to the oxygen of the fluorosulfonyloxy group, weakening the C-O bond and facilitating heterolytic cleavage to form a corner-protonated cyclopropane or a carbocationic intermediate that is subsequently captured by a nucleophile. nih.gov
The regioselectivity of the nucleophilic capture would be dictated by the stability of the resulting carbocation. For this compound, ring-opening would likely lead to a primary carbocation, which could rearrange via hydride shifts to a more stable secondary carbocation before being trapped.
Table 1: Plausible Electrophilic Ring-Opening Reactions and Products
| Electrophile (E+) | Nucleophile (Nu-) | Solvent | Probable Product Structure |
|---|---|---|---|
| H⁺ (from TfOH) | Ar-H (e.g., Anisole) | HFIP | E-CH₂-CH=CH-Nu |
| Br⁺ (from NBS) | Br⁻ | CCl₄ | E-CH₂-CH(Br)-CH₂-Nu |
The presence of a strong electron-withdrawing group, such as fluorosulfonyloxy, polarizes the cyclopropane ring, making it highly susceptible to nucleophilic attack. nih.gov Cyclopropanes bearing acceptor groups are considered potent σ-electrophiles. nih.gov The reaction proceeds via a polar, SN2-type mechanism where the nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a distal C-C bond to relieve ring strain. This results in the formation of a 1,3-difunctionalized propane derivative.
The high reactivity is driven by both the release of ring strain, which provides a significant thermodynamic driving force of over 100 kJ mol⁻¹, and the excellent leaving group ability of the fluorosulfonate anion. nih.gov The attack typically occurs at the carbon atom bearing the leaving group or at one of the adjacent carbons, with the regioselectivity influenced by steric and electronic factors. Kinetic studies on analogous electrophilic cyclopropanes with nucleophiles like thiophenolates and azide ions have demonstrated the feasibility of these transformations under mild conditions. nih.gov
Table 2: Representative Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent | Solvent | Product |
|---|---|---|---|
| Azide | NaN₃ | DMSO | 3-Azidopropyl fluorosulfonate |
| Thiophenolate | ArSNa | DMSO | 3-(Arylthio)propyl fluorosulfonate |
| Malonate | CH₂(CO₂Et)₂ / NaOEt | EtOH | Diethyl 2-(3-(fluorosulfonyloxy)propyl)malonate |
Thermal Rearrangements Substituted cyclopropanes can undergo thermal rearrangements, often involving ring-opening or isomerization. For instance, gem-chlorofluorocyclopropanes are known to undergo cyclopropyl-allyl isomerization upon gas-phase pyrolysis. researchgate.net While specific studies on this compound are not prevalent, analogies suggest that at elevated temperatures, the compound could undergo transformations. Potential pathways include elimination of fluorosulfonic acid to yield cyclopropene or rearrangement to an allylic fluorosulfonate. The vinylcyclopropane rearrangement (VCPR) is another well-established thermal process, though it requires the presence of a vinyl group attached to the cyclopropane ring. nih.gov
Photochemical Rearrangements Photochemical reactions provide a pathway to access high-energy intermediates under mild conditions. rsc.org Irradiation of cyclopropane derivatives can lead to the homolytic cleavage of C-C or C-substituent bonds. researchgate.net For this compound, UV irradiation could potentially induce cleavage of the C-O bond or a C-C bond of the ring, generating radical intermediates. nih.gov These radicals could then undergo various transformations, such as hydrogen abstraction, rearrangement, or fragmentation. Photochemical reactions are often initiated by a photosensitizer that transfers energy to the molecule, leading to an excited state with distinct reactivity compared to the ground state. mdpi.com
The high strain energy of the cyclopropane ring also influences its radical chemistry. Radical-mediated ring-opening provides a powerful method for generating functionalized acyclic compounds. beilstein-journals.orgnih.gov The process can be initiated by the formation of a cyclopropyl radical, for example, through hydrogen abstraction from the ring by another radical species. youtube.com While the cyclopropyl radical itself is relatively stable and does not open as readily as the cyclopropylcarbinyl radical, the reaction becomes more favorable if the resulting ring-opened radical is stabilized. researchgate.net
Alternatively, a radical can be generated on a substituent attached to the ring, which can then trigger a ring-opening cascade. nih.gov In the context of this compound, a plausible pathway could involve the reaction with a radical initiator (e.g., AIBN) or photochemically generated radicals. The reaction would likely proceed via abstraction of a hydrogen atom from the cyclopropane ring, forming a cyclopropyl radical. This radical could then be trapped or undergo further transformations. youtube.com
Reactivity of the Fluorosulfonyloxy Group
The fluorosulfonyloxy group (-OSO₂F) is one of the most effective leaving groups known in organic chemistry, comparable in ability to the triflate group. wikipedia.org Its effectiveness stems from the fact that its conjugate acid, fluorosulfonic acid (HSO₃F), is a superacid. This means the resulting fluorosulfonate anion (FSO₃⁻) is an extremely weak base and highly stable, capable of delocalizing the negative charge effectively across the sulfonyl group and the electronegative fluorine atom. masterorganicchemistry.com
In the context of this compound, this property makes the carbon atom to which it is attached highly electrophilic. However, a direct SN2 substitution at a cyclopropyl carbon is generally disfavored due to steric hindrance and the increased strain in the transition state. Instead, the excellent nucleofugacity of the fluorosulfonyloxy group facilitates the nucleophilic ring-opening reactions discussed in section 3.1.2. The departure of the leaving group is the driving force for the cleavage of the strained C-C bond, making the entire ring system the reactive site. nih.govlibretexts.org
Table 3: Comparison of Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis (Approx.) |
|---|---|---|---|
| Fluorosulfonate (FSO₃⁻) | HSO₃F | ~ -15 | > 10⁸ |
| Triflate (CF₃SO₃⁻) | CF₃SO₃H | ~ -14 | 10⁸ |
| Tosylate (TsO⁻) | TsOH | -2.8 | 10⁵ |
| Iodide (I⁻) | HI | -9.3 | 10² |
| Bromide (Br⁻) | HBr | -8.7 | 10¹ |
| Chloride (Cl⁻) | HCl | -6.2 | 1 |
Relative rates are generalized for SN1 reactions and can vary significantly with substrate and conditions.
Insufficient Data to Generate Article on the
The initial research plan aimed to detail the participation of this compound in elimination reactions, explore reactions occurring at its sulfur center, and elucidate whether its reactions proceed through concerted or stepwise pathways. However, the search for scholarly articles, patents, and academic publications did not yield specific experimental or computational data on this particular molecule that would be necessary to construct a scientifically rigorous and informative article as per the requested outline.
General information on the reactivity of sulfonyl fluorides suggests they can participate in reactions such as the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) "click" chemistry, which involves reactions at the sulfur center. Additionally, the cyclopropyl group is known to exhibit unique electronic properties and participate in various ring-opening and rearrangement reactions. However, the interplay of the fluorosulfonyloxy group and the cyclopropane ring in "this compound" has not been specifically investigated or reported in a manner that would allow for a detailed discussion of its elimination reactions or a thorough mechanistic elucidation of its reaction pathways.
Without dedicated research findings, including reaction conditions, product analyses, kinetic data, or computational modeling specific to this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, it is not possible to provide the requested article based on the currently available scientific literature.
Advanced Applications of Fluorosulfonyloxycyclopropane in Complex Molecule Synthesis
Fluorosulfonyloxycyclopropane as a Versatile Synthetic Building Block
The inherent ring strain of the cyclopropane (B1198618) motif, combined with the potent activating nature of the fluorosulfonyloxy group, renders this compound an exceptionally reactive intermediate for a variety of chemical transformations. This reactivity has been harnessed by synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecules.
One of the most direct and powerful applications of this compound is in the synthesis of highly functionalized cyclopropane derivatives. The fluorosulfonate group serves as an outstanding leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities onto the cyclopropane core. This strategy is particularly effective in palladium-catalyzed cross-coupling reactions.
For instance, the palladium-catalyzed reaction of aryl and heteroaryl fluorosulfonates with various nucleophiles has been shown to be a robust method for the formation of C-C, C-N, C-P, and C-S bonds. While direct data on this compound is limited in readily available literature, the reactivity of aryl fluorosulfonates provides a strong model for its potential. The following table illustrates the scope of such palladium-catalyzed cross-coupling reactions with aryl fluorosulfonates, which is anticipated to be translatable to this compound.
| Nucleophile | Coupling Partner (Aryl Fluorosulfonate) | Product Type | Catalyst System | Yield (%) |
| Phenylboronic acid | 4-Methoxyphenyl fluorosulfonate | Biaryl | Pd(OAc)₂/SPhos | 95 |
| Aniline | 4-Tolyl fluorosulfonate | Diaryl amine | Pd₂(dba)₃/Xantphos | 88 |
| Diethyl phosphite | Phenyl fluorosulfonate | Aryl phosphonate | Pd(OAc)₂/DPEPhos | 92 |
| Thiophenol | 4-Chlorophenyl fluorosulfonate | Diaryl sulfide | Pd(PPh₃)₄ | 85 |
This table is representative of the types of transformations possible with fluorosulfonates and serves as a model for the expected reactivity of this compound.
The versatility of this approach allows for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery and development. The mild reaction conditions and broad functional group tolerance make this methodology highly attractive for the synthesis of diverse libraries of cyclopropane-containing compounds.
The high degree of ring strain in the cyclopropane ring of this compound makes it an ideal precursor for ring-expansion and ring-contraction reactions. Under appropriate conditions, the relief of this strain can drive rearrangements to form larger or smaller ring systems, providing access to unique and often challenging carbocyclic and heterocyclic scaffolds.
While specific examples detailing the use of this compound in these transformations are not extensively documented in general chemical literature, the principles of such reactions are well-established. For example, solvolysis or reaction with Lewis acids could induce a ring-opening to a stabilized carbocation, which could then undergo rearrangement. A plausible pathway for a ring-expansion reaction could involve the participation of a neighboring group, leading to the formation of a cyclobutane derivative. Conversely, a Favorskii-type rearrangement, initiated by a nucleophile, could potentially lead to ring contraction.
Further research into the reaction of this compound with various reagents is needed to fully explore its potential as a precursor for these valuable ring-rearrangement reactions.
Contribution to the Synthesis of Polycyclic and Heterocyclic Frameworks
The reactivity of this compound can be strategically employed in cascade or annulation reactions to construct complex polycyclic and heterocyclic frameworks. By acting as a "linchpin" that connects different parts of a molecule, it can facilitate the rapid assembly of intricate architectures from simpler starting materials.
The ability to undergo nucleophilic substitution followed by further intramolecular reactions is a key feature that enables its use in the synthesis of these complex systems. For example, a reaction with a dinucleophile could lead to the formation of a heterocyclic ring fused to the cyclopropane. Subsequent ring-opening or rearrangement of the cyclopropane moiety could then provide access to more complex polycyclic systems.
The development of such cascade reactions is an active area of research in organic synthesis. The unique reactivity of this compound makes it a promising candidate for the development of novel strategies for the efficient synthesis of natural products and other biologically active molecules containing complex ring systems.
Applications in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
As highlighted in section 4.1.1, this compound is a potent electrophile for the formation of both carbon-carbon and carbon-heteroatom bonds. The exceptional leaving group ability of the fluorosulfonate group facilitates reactions with a wide variety of nucleophiles.
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for the formation of C-C bonds. The use of this compound as a coupling partner in these reactions would allow for the direct introduction of a cyclopropyl (B3062369) group into various organic molecules. The following table provides a hypothetical representation of the potential substrate scope for such reactions.
| Coupling Reaction | Nucleophile | Potential Product |
| Suzuki | Arylboronic acid | Arylcyclopropane |
| Stille | Organostannane | Alkenylcyclopropane |
| Sonogashira | Terminal alkyne | Alkynylcyclopropane |
| Negishi | Organozinc reagent | Alkylcyclopropane |
Carbon-Heteroatom Bond Formation: this compound is also expected to react readily with a range of heteroatom nucleophiles, including amines, alcohols, thiols, and phosphines, to form the corresponding C-N, C-O, C-S, and C-P bonds. These reactions can often be carried out under mild conditions and provide a direct route to cyclopropyl-substituted compounds containing various heteroatoms.
The following table summarizes the expected products from the reaction of this compound with various heteroatom nucleophiles.
| Nucleophile | Reagent Type | Product |
| Nitrogen | Primary/Secondary Amine | N-Cyclopropylamine |
| Oxygen | Alcohol/Phenol | Cyclopropyl ether |
| Sulfur | Thiol | Cyclopropyl sulfide |
| Phosphorus | Phosphine | Cyclopropylphosphine |
Role in Methodological Development in Organic Synthesis
The unique reactivity of this compound has spurred the development of new synthetic methodologies. Its ability to act as a potent electrophile and a precursor for strained ring manipulations has opened up new avenues for the construction of complex molecules.
Chemists are continually exploring new ways to harness the synthetic potential of this versatile building block. This includes the development of novel catalytic systems for its activation, the design of new cascade reactions for the rapid construction of molecular complexity, and its application in the synthesis of novel materials and pharmaceuticals. The ongoing research in this area is a testament to the importance of this compound as a valuable tool in the arsenal of the modern synthetic chemist. The development of new reactions and strategies involving this reagent will undoubtedly continue to push the boundaries of what is possible in organic synthesis.
Theoretical and Computational Chemistry Studies on Fluorosulfonyloxycyclopropane
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of Fluorosulfonyloxycyclopropane is dominated by the interplay between the strained cyclopropyl (B3062369) ring and the potent electron-withdrawing fluorosulfonyloxy group (-OSO₂F). The cyclopropane (B1198618) ring is known for its "bent" or "banana" bonds, which have a high degree of p-character and behave in some ways like a π-system. researchgate.net The fluorosulfonyloxy group is one of the strongest electron-withdrawing groups, which significantly polarizes the entire molecule.
Computational methods such as Density Functional Theory (DFT) are employed to analyze the electronic properties in detail. ekb.egijcce.ac.ir Calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.
Key electronic features predicted from theoretical calculations include:
Charge Distribution: A significant partial positive charge is expected on the carbon atom attached to the oxygen of the fluorosulfonyloxy group, as well as on the sulfur atom. The oxygen and fluorine atoms will bear partial negative charges. This charge separation creates a large dipole moment and indicates sites susceptible to nucleophilic or electrophilic attack.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is likely localized on the cyclopropane ring, reflecting its strained, high-energy bonds. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the fluorosulfonyloxy group, specifically on the σ* antibonding orbitals of the C-O and S-O bonds. The low energy of the LUMO suggests the molecule is a potent electrophile. nih.gov
Bonding: The C-O bond connecting the ring to the substituent is predicted to be highly polarized and potentially elongated due to repulsive electrostatic interactions and hyperconjugation effects. The inherent ring strain of the cyclopropane moiety makes its C-C bonds susceptible to cleavage. researchgate.net
Table 1: Predicted Electronic Properties of this compound (Note: These are illustrative values based on theoretical principles, as direct experimental or published computational data is unavailable.)
| Property | Predicted Value/Characteristic | Computational Method |
|---|---|---|
| Mulliken Charge on C1 (attached to O) | Highly positive (e.g., +0.4 to +0.6) | DFT/B3LYP |
| Mulliken Charge on S | Highly positive (e.g., +1.0 to +1.3) | DFT/B3LYP |
| HOMO Energy | Relatively low for an alkane (e.g., -11 to -12 eV) | DFT/B3LYP |
| LUMO Energy | Very low (e.g., -1 to -2 eV) | DFT/B3LYP |
| HOMO-LUMO Gap | Large, indicating kinetic stability but high reactivity potential | DFT/B3LYP |
| Dipole Moment | High | DFT/B3LYP |
Conformational Landscape and Energy Minimization Studies
The flexibility of this compound is primarily associated with rotation around the C-O and O-S single bonds. The relative orientation of the cyclopropyl ring and the fluorosulfonyl group dictates the molecule's conformation, which in turn can influence its reactivity. Theoretical chemistry allows for the exploration of the potential energy surface (PES) to identify stable conformers and the energy barriers that separate them. mdpi.com
Energy minimization studies, typically performed using ab initio or DFT methods, can locate the geometric arrangements that correspond to energy minima on the PES. nih.gov By systematically rotating specific dihedral angles (e.g., C-C-O-S) and calculating the energy at each step, a conformational profile can be generated. biomedres.usbiomedres.us
For this compound, the key rotational barriers would be:
Rotation around the C-O bond: This would alter the position of the bulky -SO₂F group relative to the cyclopropane ring. Steric hindrance between the sulfonyl oxygens and the ring's hydrogen atoms would be a major factor.
Rotation around the O-S bond: This would change the orientation of the fluorine atom relative to the C-O bond.
Computational studies predict the existence of several low-energy conformers. The energy differences between these conformers may be small, suggesting that the molecule could be conformationally flexible at room temperature. The transition states connecting these minima represent the rotational energy barriers. nih.gov
Table 2: Hypothetical Conformational Analysis of this compound (Note: This data is illustrative. Actual values would require specific quantum chemical calculations.)
| Conformer | C-C-O-S Dihedral Angle | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.0 (Global Minimum) | The S-F bond is oriented away from the cyclopropane ring, minimizing steric clash. |
| Syn-clinal (Gauche) | ~60° | 1.5 | A higher energy conformer due to some steric interaction. |
| Syn-periplanar | ~0° | 5.0 (Rotational Barrier) | Transition state where the S-F bond eclipses the C-C bond, sterically unfavorable. |
Computational Prediction of Reaction Pathways and Transition States
Given its electronic structure—a strained ring coupled with a powerful leaving group precursor—this compound is expected to be highly reactive, particularly towards nucleophiles. nih.gov Computational chemistry is an essential tool for predicting the most likely reaction pathways and identifying the high-energy transition states that control reaction rates. chemrxiv.orgresearchgate.net
A plausible reaction is the nucleophilic ring-opening of the cyclopropane. In this process, a nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a C-C bond and the departure of the fluorosulfonate anion. Theoretical calculations can model this entire process:
Reactant Complex: Formation of a stable complex between the nucleophile and this compound.
Transition State (TS): Identification of the highest energy point along the reaction coordinate. For a ring-opening, the TS would feature a partially formed bond with the nucleophile and a partially broken C-C bond in the ring. researchgate.net Advanced algorithms are used to locate this first-order saddle point on the potential energy surface. mdpi.com
Product Complex: Formation of the ring-opened product, still associated with the leaving group.
Table 3: Illustrative Computational Data for a Proposed Sₙ2-like Ring-Opening Reaction (Note: Values are hypothetical for the reaction with a generic nucleophile, Nu⁻.)
| Parameter | Predicted Value (kcal/mol) | Significance |
|---|---|---|
| Energy of Reactants | 0.0 (Reference) | Starting energy of the isolated molecules. |
| Energy of Transition State | +15.5 | Peak of the energy barrier for the reaction. |
| Energy of Products | -25.0 | Final energy of the ring-opened product. |
| Activation Energy (Ea) | +15.5 | Determines the reaction rate; a low barrier suggests a fast reaction. |
| Enthalpy of Reaction (ΔH) | -25.0 | Indicates a highly exothermic and thermodynamically favorable reaction. |
Molecular Dynamics Simulations for Reactivity Insights
While quantum mechanics calculations on static structures are excellent for understanding electronic properties and reaction energetics, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netrsc.org MD simulations model the motions of atoms by solving Newton's equations of motion. For studying chemical reactions, reactive force fields (like ReaxFF) or ab initio molecular dynamics (AIMD) are necessary. mdpi.commdpi.comresearchgate.net
An MD simulation of this compound, particularly in the presence of a solvent and potential reactants, could reveal:
Solvation Effects: How solvent molecules arrange around the solute and how this solvent shell influences the molecule's conformation and reactivity.
Encounter Dynamics: The process by which a nucleophile approaches the cyclopropane ring, shedding its own solvent shell and interacting with the electrophilic centers of the target molecule.
Reaction Dynamics: By simulating the system with enough energy to overcome the activation barrier, one can observe the bond-breaking and bond-forming events of the ring-opening reaction as they happen, providing a detailed, time-resolved picture of the mechanism. nih.gov
Table 4: Potential Insights from Molecular Dynamics Simulations
| Simulation Type | Observable/Insight | Relevance to Reactivity |
|---|---|---|
| Classical MD (in water) | Radial Distribution Functions (RDFs) | Shows the probability of finding water molecules at a certain distance from reactive sites, indicating how solvation might sterically hinder or electronically assist a reaction. |
| Classical MD (in water) | Solvent Accessible Surface Area (SASA) | Quantifies the exposure of different parts of the molecule to the solvent, highlighting which sites are most accessible for a reaction partner. |
| Reactive MD (ReaxFF) | Reaction Event Timeline | Provides a step-by-step visualization of bond cleavage and formation during a simulated reaction event. researchgate.net |
| AIMD | Free Energy Profile (e.g., using Umbrella Sampling) | Calculates the free energy barrier of a reaction in solution, providing a more accurate prediction of reaction rates by including entropy and solvent effects. |
Derivatization and Structural Modification of Fluorosulfonyloxycyclopropane
Synthesis of Analogues with Varied Substituents on the Cyclopropane (B1198618) Ring
The introduction of substituents onto the cyclopropane ring of fluorosulfonyloxycyclopropane can significantly influence its physical, chemical, and biological properties. While direct substitution on an existing this compound ring can be challenging due to the ring's inherent strain and the reactivity of the fluorosulfonyloxy group, several synthetic strategies can be employed to generate substituted analogues. These methods typically involve the cyclopropanation of appropriately substituted alkenes.
One common approach is the Simmons-Smith cyclopropanation or its variations, which are effective for creating a variety of substituted cyclopropanes. For instance, the reaction of a substituted alkene with a carbenoid species can yield the corresponding substituted cyclopropane. The resulting cyclopropanol (B106826) can then be converted to the target this compound derivative.
Another powerful technique is the use of metal-catalyzed cyclopropanation reactions. Chiral dirhodium complexes, for example, have been shown to catalyze the reaction between electron-rich olefins and diazo compounds, such as 2-diazo-2-phenylacetonitrile, to produce nitrile-substituted cyclopropanes with a high degree of stereocontrol. rsc.org This method could be adapted to synthesize precursors to substituted fluorosulfonyloxycyclopropanes.
Furthermore, biocatalytic approaches using engineered enzymes, such as myoglobin-based catalysts, have emerged as a highly stereoselective method for the synthesis of chiral cyclopropanes. nih.govnih.gov These biocatalysts can facilitate the cyclopropanation of a wide range of olefin substrates, offering a green and efficient route to enantiopure cyclopropane-containing molecules that can be further functionalized. nih.govnih.gov
The following table summarizes potential synthetic routes to introduce various substituents onto the cyclopropane ring, based on established cyclopropanation methodologies.
| Substituent (R) | Precursor Alkene | Cyclopropanation Method | Resulting Intermediate | Subsequent Reaction to Fluorosulfonyloxy Derivative |
| Alkyl | R-CH=CH₂ | Simmons-Smith Reaction | Alkyl-substituted cyclopropanol | Reaction with sulfuryl fluoride (B91410) or a related reagent |
| Aryl | Ar-CH=CH₂ | Rhodium-catalyzed cyclopropanation with a diazoacetate | Aryl-substituted cyclopropyl (B3062369) ester | Hydrolysis to alcohol, then reaction with SO₂F₂ |
| Cyano | CH₂=CH-CN | Myoglobin-catalyzed carbene transfer | Cyano-substituted cyclopropane | Hydrolysis of nitrile to carboxylic acid, then further functionalization |
| Ester | CH₂=CH-COOR' | Michael-initiated ring closure (MIRC) | Ester-substituted cyclopropane | Reduction of ester to alcohol, then conversion to fluorosulfonate |
This table presents proposed synthetic pathways based on analogous reactions in cyclopropane chemistry, as direct literature on the synthesis of substituted this compound is limited.
Modifications to the Fluorosulfonyloxy Moiety
Modifications of the fluorosulfonyloxy group itself can alter the reactivity and stability of the molecule. The fluorosulfonyloxy group is a potent electrophile and a good leaving group, comparable to other sulfonate esters like tosylates and mesylates. periodicchemistry.commasterorganicchemistry.com Its reactivity stems from the strong electron-withdrawing nature of the fluorine atom and the resonance stabilization of the resulting sulfonate anion. periodicchemistry.com
The conversion of the fluorosulfonyloxy group into other functionalities can be achieved through nucleophilic substitution reactions. Due to the high reactivity of sulfonate esters, a wide range of nucleophiles can displace the fluorosulfonate group. periodicchemistry.comnih.gov For instance, reaction with halide ions would yield the corresponding cyclopropyl halides, while reaction with amines would produce cyclopropylamines.
It is important to note that the direct modification of the fluorine atom within the fluorosulfonyloxy group is synthetically challenging due to the strength of the S-F bond. Therefore, modifications typically involve the replacement of the entire fluorosulfonyloxy moiety.
The table below outlines potential transformations of the fluorosulfonyloxy group based on the known reactivity of sulfonate esters.
| Reagent | Product | Reaction Type |
| Sodium Azide (NaN₃) | Cyclopropyl azide | Nucleophilic Substitution (Sₙ2) |
| Sodium Cyanide (NaCN) | Cyclopropyl cyanide | Nucleophilic Substitution (Sₙ2) |
| Lithium Aluminum Hydride (LiAlH₄) | Cyclopropane | Reductive Cleavage |
| Ammonia (NH₃) | Cyclopropylamine | Nucleophilic Substitution (Sₙ2) |
| Grignard Reagents (RMgX) | Alkyl/Aryl-substituted cyclopropane | Nucleophilic Substitution (Sₙ2) |
This table is based on the general reactivity of sulfonate esters and represents plausible reactions for this compound.
Exploration of Stereoisomeric and Enantiomeric Derivatives
The synthesis of specific stereoisomers and enantiomers of substituted this compound is crucial for applications where chirality is a key factor, such as in medicinal chemistry. nih.gov The stereochemical outcome of the synthesis is often determined during the cyclopropanation step.
Asymmetric cyclopropanation reactions, utilizing chiral catalysts or auxiliaries, are a primary strategy for accessing enantiomerically enriched cyclopropanes. rsc.orgorganic-chemistry.org For example, the use of chiral rhodium catalysts in the cyclopropanation of alkenes with diazo compounds can afford cyclopropane products with high enantioselectivity. rsc.org Similarly, biocatalytic methods using engineered enzymes have demonstrated excellent stereocontrol in cyclopropanation reactions, providing access to specific enantiomers in high purity. rochester.eduacs.org
Another approach involves the chiral resolution of a racemic mixture of a substituted cyclopropane precursor, such as a cyclopropyl carboxylic acid. nih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent conversion to the desired enantiomer of this compound. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for the separation of enantiomers. nih.gov
The stereochemistry of the starting alcohol is retained during the conversion to a sulfonate ester, such as a tosylate or mesylate, when using sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine. masterorganicchemistry.comyoutube.com This principle would likely apply to the synthesis of this compound from a chiral cyclopropanol, allowing for the preparation of enantiomerically pure products without inversion of configuration at the carbon atom bearing the oxygen. youtube.com
The following table summarizes methods for obtaining stereoisomerically and enantiomerically pure derivatives.
| Method | Description | Key Features |
| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Rh, Cu) or organocatalysts to induce stereoselectivity during the cyclopropanation reaction. | High enantioselectivity can be achieved directly in the synthesis. |
| Biocatalysis | Employment of engineered enzymes (e.g., myoglobins, P450s) to catalyze stereoselective cyclopropanation. | Often provides excellent enantiomeric excess under mild reaction conditions. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of the cyclopropanation, followed by removal of the auxiliary. | A well-established method for controlling stereochemistry. |
| Chiral Resolution | Separation of a racemic mixture of a key intermediate (e.g., a carboxylic acid) using a chiral resolving agent or chiral chromatography. | Allows for the isolation of both enantiomers from a racemic mixture. |
This table outlines general strategies for the stereoselective synthesis and resolution of chiral cyclopropanes, which are applicable to the synthesis of stereoisomeric this compound derivatives.
Advanced Analytical Techniques for the Research and Characterization of Fluorosulfonyloxycyclopropane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For Fluorosulfonyloxycyclopropane, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of the molecule's connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl (B3062369) protons due to geminal and cis/trans vicinal couplings. The proton attached to the carbon bearing the fluorosulfonyloxy group (CH-O) would likely appear as the most downfield signal due to the strong deshielding effect of the oxygen and fluorosulfate (B1228806) group. The remaining four protons on the other two carbons of the cyclopropyl ring would exhibit distinct chemical shifts and coupling patterns, providing information about their relative stereochemistry.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display three distinct signals corresponding to the three carbon atoms of the cyclopropyl ring. docbrown.info The carbon atom bonded to the oxygen of the fluorosulfate group would be significantly downfield shifted. Due to the electronegativity of fluorine, carbon-fluorine couplings (¹J_CF, ²J_CF, etc.) can be observed, which can sometimes complicate proton-decoupled spectra. magritek.com
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. thermofisher.comwikipedia.org this compound would exhibit a single resonance in the ¹⁹F NMR spectrum, characteristic of the fluorosulfate group. The chemical shift of this peak would be informative about the electronic environment of the fluorine atom. ucsb.educolorado.edu Coupling between the fluorine and the protons on the cyclopropyl ring, particularly the methine proton, might be observable, providing further structural confirmation. magritek.com
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H (CH-O) | Downfield region | Multiplet | J_HH, J_HF |
| ¹H (CH₂) | Upfield region | Complex Multiplets | J_HH (geminal, cis, trans) |
| ¹³C (C-O) | Downfield region | Singlet (or doublet due to J_CF) | ¹J_CF (if observable) |
| ¹³C (CH₂) | Upfield region | Singlet (or triplet due to J_CF) | nJ_CF (if observable) |
| ¹⁹F | Characteristic region for -OSO₂F | Singlet (or multiplet due to J_HF) | J_HF |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique to determine the molecular weight and deduce the structure of a compound through its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern upon ionization would likely involve characteristic losses of small neutral molecules or radicals. libretexts.org Key expected fragmentation pathways include:
Loss of the fluorosulfonyl group: Cleavage of the C-O bond could lead to a fragment corresponding to the cyclopropyloxy cation or a radical, and a neutral SO₂F radical or anion.
Loss of SO₂: A common fragmentation pathway for sulfate and sulfonate esters is the loss of sulfur dioxide.
Fragmentation of the cyclopropyl ring: The high-energy ionization process can induce ring-opening of the cyclopropane (B1198618), leading to a series of smaller fragment ions. nist.gov
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M]⁺ | Molecular Ion | Confirms molecular weight and formula. |
| [M - SO₂F]⁺ | Cyclopropyl cation | Indicates the presence of the fluorosulfate group. |
| [M - F]⁺ | Loss of fluorine radical | Characteristic of fluoro compounds. |
| C₃H₅⁺ | Cyclopropyl or allyl cation | From fragmentation of the cyclopropane ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule. shimadzu.eumiamioh.edu For this compound, these techniques would confirm the presence of the cyclopropyl and fluorosulfate groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. vscht.czyoutube.com
S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (O=S=O) are expected in the region of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively.
S-F stretching: A strong absorption band corresponding to the S-F bond stretch should be observable, typically in the 800-900 cm⁻¹ region.
C-H stretching of cyclopropane: The C-H stretching vibrations of the cyclopropyl ring are typically found at higher wavenumbers than those of alkanes, often above 3000 cm⁻¹.
Cyclopropane ring vibrations: Characteristic ring deformation bands ("ring breathing") can be observed in the fingerprint region. cheminfo.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. miamioh.edu While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. researchgate.net The symmetric vibrations of the cyclopropane ring and the S=O group are expected to be strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| O=S=O | Asymmetric Stretch | 1400 - 1450 (Strong) | Weak |
| O=S=O | Symmetric Stretch | 1200 - 1250 (Strong) | Strong |
| S-F | Stretch | 800 - 900 (Strong) | Moderate |
| C-H (cyclopropyl) | Stretch | > 3000 | Moderate |
| Cyclopropane Ring | Ring Deformation | Fingerprint Region | Strong |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. nih.govnih.gov This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the crystal packing. The successful application of this technique is contingent on the ability to grow a single crystal of suitable size and quality.
Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. researchgate.netorganic-chemistry.org
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography could be a suitable method for its analysis. drawellanalytical.com The retention time of the compound would be dependent on its boiling point and its interaction with the stationary phase of the GC column. shimadzu.euphenomenex.com A nonpolar or medium-polarity column would likely be employed. GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful combination, providing both separation and structural information. ubc.ca
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. nih.govub.edu For this compound, reversed-phase HPLC with a C18 or C8 column would be a common choice. magritek.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS).
| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Expected Outcome |
| GC | 5% Phenyl Polysiloxane | Helium | A single peak with a characteristic retention time, indicating purity. |
| HPLC | C18 silica | Acetonitrile/Water gradient | A sharp, symmetrical peak for the pure compound. |
Future Research Directions and Unresolved Challenges in Fluorosulfonyloxycyclopropane Chemistry
Development of Novel and Sustainable Synthetic Routes
Currently, there are no established methods for the synthesis of fluorosulfonyloxycyclopropane. Future research will need to focus on developing efficient and sustainable pathways to access this molecule. Initial strategies could involve the direct fluorosulfonylation of cyclopropanol (B106826) or the reaction of a suitable cyclopropyl-containing precursor with a fluorosulfonylating agent.
A key challenge will be to achieve this transformation under mild and environmentally benign conditions. The exploration of catalytic methods, such as those employing transition metals or organocatalysts, could provide a more sustainable approach compared to traditional stoichiometric reagents. The development of a scalable and cost-effective synthesis will be crucial for enabling further studies and potential applications.
Table 1: Potential Synthetic Strategies for this compound
| Precursor | Reagent | Potential Reaction Type | Key Challenges |
| Cyclopropanol | Fluorosulfonylating Agent (e.g., SO2F2, FSO3H) | Direct O-Sulfonylation | Reagent handling, selectivity, byproduct formation |
| Cyclopropyl (B3062369) Halide | Silver(I) Fluorosulfate (B1228806) | Nucleophilic Substitution | Substrate availability, reaction kinetics |
| Cyclopropene | Fluorosulfonic Acid Addition | Electrophilic Addition | Regioselectivity, stability of intermediates |
Discovery of Unprecedented Reactivity Patterns
The high degree of ring strain in the cyclopropane (B1198618) moiety, combined with the excellent leaving group ability of the fluorosulfonate group, suggests that this compound could be a highly reactive species. Future research should aim to explore its reactivity with a wide range of nucleophiles, electrophiles, and radical species.
It is conceivable that this compound could undergo unique ring-opening reactions, cycloadditions, or rearrangements that are not observed with less-activated cyclopropane derivatives. The interplay between the strained ring and the electron-withdrawing fluorosulfonate group could lead to the discovery of entirely new chemical transformations. Computational studies could play a vital role in predicting and understanding these novel reactivity patterns.
Expansion of Synthetic Utility in Organic Transformation Methodologies
Once the fundamental reactivity of this compound is understood, the next challenge will be to harness its potential in organic synthesis. This compound could serve as a versatile building block for the construction of more complex molecules. For instance, its ring-opening reactions could provide access to functionalized propane derivatives that are difficult to synthesize by other means.
Its potential as a precursor to cyclopropyl cations or radicals could also be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions. The development of new synthetic methodologies based on the unique reactivity of this compound could have a significant impact on the synthesis of pharmaceuticals, agrochemicals, and materials.
Addressing Stereochemical Control and Enantioselectivity Challenges
For many applications, particularly in the life sciences, the precise three-dimensional arrangement of atoms in a molecule is critical. Therefore, a significant challenge in the chemistry of this compound will be the development of methods for controlling its stereochemistry. This includes the synthesis of enantiomerically pure forms of the molecule and the development of stereoselective reactions in which it participates.
The use of chiral catalysts or auxiliaries in the synthesis of this compound could provide a route to enantiopure material. Furthermore, understanding how the stereochemistry of the cyclopropane ring influences its reactivity will be crucial for developing enantioselective transformations. Overcoming these challenges will be essential for unlocking the full synthetic potential of this intriguing molecule.
Table 2: Key Areas for Future Investigation
| Research Area | Key Objectives | Potential Impact |
| Synthesis | Develop efficient, scalable, and sustainable synthetic routes. | Enable widespread study and application of the compound. |
| Reactivity | Elucidate novel reaction pathways and mechanisms. | Expand the toolbox of synthetic organic chemistry. |
| Synthetic Utility | Utilize as a building block for complex molecule synthesis. | Facilitate the discovery of new bioactive compounds and materials. |
| Stereochemistry | Achieve control over enantioselectivity in its synthesis and reactions. | Enable the synthesis of stereochemically defined molecules for various applications. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
